4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane
Description
Overview of Bicyclic Orthoester Chemistry and Significance in Synthesis and Materials Science
Bicyclic orthoesters (BOEs) are compounds featuring a central carbon atom bonded to three oxygen atoms, where these atoms are incorporated into a rigid, fused-ring system. An orthoester is a functional group with the general formula RC(OR')₃. wikipedia.org The synthesis of these bicyclic structures can be achieved through several methods, including the acid-catalyzed reaction of a triol with an orthoester like trimethyl orthoformate, or by direct esterification from a triol and a carboxylic acid derivative. acs.orgdokumen.pub For example, reacting triols with α,α-difluoroalkylamines under mild conditions provides an efficient route to these bicyclic systems. organic-chemistry.org
In organic synthesis, the bicyclic orthoester framework is a robust protecting group for carboxylic acids. wikipedia.orgorganic-chemistry.org The OBO (4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl) group, for instance, is stable to basic conditions and can be readily introduced and later removed under mild acidic hydrolysis, making it valuable in the synthesis of complex molecules and chiral synthons. wikipedia.orgorgsyn.orgorgsyn.org
The significance of bicyclic orthoesters extends profoundly into materials science. They are key components in the development of stimuli-responsive and degradable materials due to their dynamic covalent nature. nih.gov The orthoester linkage can undergo hydrolysis under specific pH conditions, allowing for controlled release mechanisms or the design of recyclable polymers. organic-chemistry.orgnih.gov Perhaps their most notable application is as "expanding monomers." encyclopedia.pub Unlike conventional monomers that shrink during polymerization, certain bicyclic orthoesters undergo a net volume expansion, a highly desirable property for producing high-precision materials, dental resins, and composites with improved mechanical durability. encyclopedia.pubresearchgate.net
Unique Structural Attributes of Bridged Ring Systems Relevant to Reactivity and Polymerization
The defining feature of 4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane is its bridged, cage-like structure. This [2.2.2] bicyclic system locks the molecule into a rigid conformation, creating significant ring strain. This inherent strain is the primary driving force behind its high reactivity, particularly in ring-opening polymerization (ROP).
The polymerization is typically initiated cationically, using Lewis or Brønsted acids. researchgate.netmdpi.com The mechanism proceeds through the formation of a stabilized tertiary carboxonium ion intermediate after the cleavage of one of the C-O bonds in the orthoester core. dokumen.pub This reactive intermediate is then attacked by another monomer molecule, propagating the polymer chain.
A remarkable consequence of this bicyclic structure is the double ring-opening that occurs for every single polymerization event. encyclopedia.pub While one covalent bond is formed to link monomers, two covalent bonds within the bicyclic structure are broken. encyclopedia.pub This process converts two intramolecular covalent bonds into intermolecular van der Waals distances, resulting in a net increase in volume. encyclopedia.pub This expansion during polymerization is a rare and highly sought-after characteristic in polymer chemistry, directly attributable to the unique bridged ring architecture of monomers like this compound. encyclopedia.pubresearchgate.net
Academic Rationale for Focusing on this compound and its Derivatives
The academic focus on this compound and its derivatives is multifaceted, stemming from its utility as a model system and its potential for creating advanced functional materials.
Firstly, it serves as an ideal model compound for fundamental studies of cationic ring-opening polymerization. researchgate.netacs.org Its relatively simple and well-defined structure allows researchers to investigate the kinetics, thermodynamics, and mechanisms of polymerization without complications from other reactive groups. researchgate.net The ethyl group at the C4 position enhances solubility compared to unsubstituted or methyl-substituted analogs, facilitating studies in a wider range of solvents. dokumen.pub
Secondly, research into its derivatives, where substituents are varied at the C1 (bridgehead) position, has provided deep insights into structure-property relationships. researchgate.net For example, introducing phenyl groups at the bridgehead can modulate the degree of expansion during polymerization. researchgate.netresearchgate.net A derivative like 1-Phenyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane shows a volume expansion of 0.2% upon polymerization. researchgate.netresearchgate.net Other derivatives are explored as building blocks for more complex organic molecules and in medicinal chemistry.
The table below presents thermodynamic data from the cationic single ring-opening polymerization of various this compound derivatives, highlighting how modifications to the C1 position influence polymerization behavior.
| Monomer (Derivative of this compound) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Ceiling Temp (Tc, °C) |
| 1-H (this compound) | -8.0 | -30.7 | 254 |
| 1-Phenyl | -6.7 | -25.7 | 258 |
| 1-(4-Methoxyphenyl) | -10.6 | -39.6 | 172 |
| 1-(4-Nitrophenyl) | -5.0 | -20.8 | 498 |
| Data sourced from a study on the equilibrium polymerization behavior of bicyclo orthoesters. researchgate.net |
This systematic investigation allows for the fine-tuning of polymer properties, which is crucial for designing materials with specific thermal stabilities and mechanical strengths. The compound and its family are therefore central to the academic pursuit of creating high-performance polymers from structurally complex monomers.
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₁₂O₃ |
| Molar Mass | 144.17 g/mol |
| Appearance | Colorless liquid or solid |
| Boiling Point | ~185-187 °C |
| Synonyms | Ortho-butyric acid 1,1,1-(trihydroxymethyl)ethane ester |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4171-93-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H12O3/c1-2-7-3-8-6(9-4-7)10-5-7/h6H,2-5H2,1H3 |
InChI Key |
IGRGZFDQPRQUMK-UHFFFAOYSA-N |
SMILES |
CCC12COC(OC1)OC2 |
Canonical SMILES |
CCC12COC(OC1)OC2 |
Other CAS No. |
4171-93-1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 2,6,7 Trioxabicyclo 2.2.2 Octane and Analogues
Established Synthetic Routes to the 2,6,7-Trioxabicyclo[2.2.2]octane Core
The synthesis of the 2,6,7-trioxabicyclo[2.2.2]octane core is primarily achieved through two well-established strategies: the direct condensation of a triol with an orthoester and the intramolecular rearrangement of a suitably substituted oxetane (B1205548) precursor.
Condensation Reactions Utilizing Triols and Orthoformate Esters
A prevalent and direct method for constructing the 2,6,7-trioxabicyclo[2.2.2]octane skeleton involves the acid-catalyzed condensation of a 1,1,1-tris(hydroxymethyl)alkane with an orthoformate ester, such as triethyl orthoformate. rsc.orgsemanticscholar.org This reaction proceeds by forming the bicyclic structure through the elimination of three equivalents of alcohol. semanticscholar.org The choice of the starting triol determines the substituent at the C4 position of the resulting bicyclic orthoester. For instance, the reaction of pentaerythritol (B129877) with triethyl orthoacetate yields 1-methyl-4-(hydroxymethyl)-2,6,7-trioxabicyclo[2.2.2]octane. This methodology is versatile and has been employed for the synthesis of various 4-substituted analogues. nih.gov The reaction is typically driven to completion by the azeotropic removal of the alcohol byproduct.
A general representation of this condensation reaction is as follows:
Scheme 1: General synthesis of 4-substituted-2,6,7-trioxabicyclo[2.2.2]octanes via condensation.
Rearrangement Reactions from Oxetane Precursors
An alternative and powerful strategy for the synthesis of the 2,6,7-trioxabicyclo[2.2.2]octane core involves the intramolecular rearrangement of 3-substituted-3-(acyloxymethyl)oxetanes. psu.edu This approach is particularly useful for accessing a variety of C1-substituted bicyclic orthoesters. The oxetane precursor is typically prepared by esterifying a 3-substituted-3-(hydroxymethyl)oxetane with an appropriate acyl chloride. psu.edu
The key step in this synthetic sequence is the rearrangement of the oxetane ester, which is commonly catalyzed by the Lewis acid boron trifluoride etherate (BF₃·OEt₂). psu.eduresearchgate.net Boron trifluoride etherate activates the ether oxygen of the oxetane ring, facilitating a ring-opening event followed by an intramolecular cyclization onto the ester carbonyl group to form the thermodynamically stable bicyclic orthoester. psu.eduwikipedia.org This rearrangement is often highly efficient and proceeds under mild conditions. psu.edu For example, treatment of (3-methyloxetan-3-yl)methyl 3-bromopropanoate (B1231587) with boron trifluoride etherate yields 1-(2-bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. The mechanism is believed to involve the formation of a cationic intermediate that undergoes a concerted or stepwise cyclization. psu.eduresearchgate.net
Specific Synthesis of 4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane
The synthesis of the target compound, this compound, can be readily achieved through the condensation reaction described in section 2.1.1. Specifically, the reaction of 1,1,1-tris(hydroxymethyl)propane (trimethylolpropane) with an orthoformate ester, such as triethyl orthoformate, in the presence of an acid catalyst, will yield the desired 4-ethyl substituted bicyclic orthoester.
The reaction can be represented as follows:
Scheme 2: Synthesis of this compound.
This method is advantageous due to the commercial availability of both trimethylolpropane (B17298) and simple orthoformate esters. The related phosphite (B83602) compound, 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, is prepared from trimethylolpropane and phosphorus trichloride (B1173362) or trimethylphosphite, highlighting the utility of this triol as a precursor to the 4-ethyl bicyclic core. wikipedia.org
Preparation of Functionalized 2,6,7-Trioxabicyclo[2.2.2]octane Derivatives
The functionalization of the 2,6,7-trioxabicyclo[2.2.2]octane core, particularly at the C1 and C4 positions, allows for the modulation of the compound's physical and chemical properties. This has led to the development of derivatives with applications in areas such as medicinal chemistry and materials science.
Introduction of Aromatic Substituents for Electronic and Steric Modulation
The introduction of aromatic substituents onto the 2,6,7-trioxabicyclo[2.2.2]octane framework is a key strategy for fine-tuning the electronic and steric characteristics of these molecules. Aromatic groups can be introduced at either the C1 or C4 position depending on the synthetic route.
For instance, 1-aryl-4-alkyl-2,6,7-trioxabicyclo[2.2.2]octanes have been synthesized and investigated for their biological activities. google.com These compounds can be prepared via the condensation of a 4-alkyl-substituted triol (e.g., trimethylolpropane for a 4-ethyl group) with an aromatic orthoester or by using an aromatic carboxylic acid derivative in the oxetane rearrangement pathway. A patent describes a series of 1,4-bis-substituted-2,6,7-trioxabicyclo[2.2.2]octanes where one of the substituents is an aryl group, highlighting the interest in these structures. google.com For example, 1-(4-chlorophenyl)-4-n-propyl-2,6,7-trioxabicyclo[2.2.2]octane is a representative compound from this class. google.com The synthesis of 1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane derivatives has also been reported, demonstrating the feasibility of introducing functionalized aryl moieties. documentsdelivered.com
The following table summarizes examples of 1-aryl-4-alkyl-2,6,7-trioxabicyclo[2.2.2]octane derivatives and their substituents.
| C1-Substituent (Aryl) | C4-Substituent (Alkyl) |
| 4-Chlorophenyl | n-Propyl |
| 4-Chlorophenyl | n-Butyl |
| 4-Chlorophenyl | sec-Butyl |
| 4-Chlorophenyl | tert-Butyl |
| 4-Chlorophenyl | Cyclopentyl |
| 4-Chlorophenyl | Cyclohexyl |
| 4-Cyanophenyl | Cyclohexyl |
| 3,4-Dichlorophenyl | Cyclohexyl |
| 4-Ethynylphenyl | Not specified |
| Data sourced from references google.comdocumentsdelivered.com. |
Synthesis of Halogenated Alkyl-Bridged Orthoester Derivatives
The introduction of halogens into the alkyl bridge of 2,6,7-trioxabicyclo[2.2.2]octane derivatives provides a versatile handle for further chemical transformations. The synthesis of these halogenated compounds typically involves a two-step process: esterification of a suitable triol or its precursor followed by a rearrangement to form the bicyclic orthoester core.
A common strategy involves the esterification of 3-methyl-3-hydroxymethyloxetane with a halogen-containing acyl chloride. For instance, 1-(2-bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is prepared by reacting 3-methyl-3-hydroxymethyloxetane with 3-bromopropionyl chloride in the presence of pyridine. The resulting ester intermediate is then rearranged using a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to yield the desired bromo-functionalized bicyclic orthoester.
The synthesis of the corresponding iodo-derivative, 1-(2-iodoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, highlights a notable improvement in synthetic strategy. Direct halogen exchange on the bromo-derivative has been found to be ineffective. A more successful approach involves performing the halogen exchange on the oxetane ester precursor. (3-Methyloxetan-3-yl)methyl 3-bromopropanoate is treated with sodium iodide in acetone (B3395972) to yield the iodo-ester, which is then rearranged with boron trifluoride etherate to afford the final iodo-bridged orthoester. This method avoids side reactions and leads to higher yields of the desired product.
Table 1: Synthesis of Halogenated 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane Derivatives
| Derivative | Precursor 1 | Precursor 2 | Key Reagents | Yield | Reference |
|---|---|---|---|---|---|
| 1-(2-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | 3-Methyl-3-hydroxymethyloxetane | 3-Bromopropionyl chloride | Pyridine, BF₃·OEt₂ | Not specified | mdpi.com |
| 1-(2-Iodoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | (3-Methyloxetan-3-yl)methyl 3-bromopropanoate | Sodium iodide | Acetone, BF₃·OEt₂ | Not specified | mdpi.com |
Incorporation of Polymerizable Moieties (e.g., Vinyl, Methacrylate (B99206), Styrene)
The ability to incorporate polymerizable functional groups into the 2,6,7-trioxabicyclo[2.2.2]octane framework is crucial for the development of new materials, such as expanding monomers and functional polymers. Methodologies have been established to introduce acrylate (B77674), methacrylate, and vinylphenyl moieties.
The synthesis of acrylate and methacrylate derivatives often starts from a pre-functionalized bicyclic orthoester. For example, 4-hydroxymethyl-2,6,7-trioxabicyclo[2.2.2]octane can be reacted with acryloyl chloride or methacryloyl chloride to yield the corresponding polymerizable monomers. An alternative route involves the reaction of 4-bromomethyl-2,6,7-trioxabicyclo[2.2.2]octane with cuprous acrylate.
The introduction of a styrene-based group has also been explored. For instance, 1-(4-vinylphenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has been synthesized, although its subsequent anionic polymerization proved to be challenging, resulting in low yields of insoluble polymer. This suggests that the reactivity of the vinyl group can be influenced by the bicyclic orthoester moiety.
A notable application of these polymerizable derivatives is in the creation of block copolymers. For example, a triblock copolymer of polystyrene and poly((1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methyl methacrylate) has been reported, demonstrating the utility of these monomers in controlled polymerization techniques.
Table 2: Examples of Polymerizable 2,6,7-trioxabicyclo[2.2.2]octane Derivatives
| Polymerizable Moiety | Synthetic Precursor | Key Reagents | Application | Reference |
|---|---|---|---|---|
| Acrylate | 4-Hydroxymethyl-2,6,7-trioxabicyclo[2.2.2]octane | Acryloyl chloride | Polymer synthesis | |
| Methacrylate | 4-Hydroxymethyl-2,6,7-trioxabicyclo[2.2.2]octane | Methacryloyl chloride | Polymer synthesis | |
| Styrene (B11656) (vinylphenyl) | Not specified | Not specified | Attempted anionic polymerization | |
| Methacrylate | (1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methyl methacrylate | Not specified | Triblock copolymer with styrene |
Derivatization for Specialized Synthetic Applications (e.g., sulfonyl-containing)
The functionalization of the 2,6,7-trioxabicyclo[2.2.2]octane core extends beyond simple halogens and polymerizable groups, enabling its use in complex organic syntheses. The orthoester can serve as a stable protecting group for carboxylic acids under a variety of conditions, allowing for transformations on other parts of the molecule.
A significant example is the synthesis of sulfonyl-containing derivatives. 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane has been prepared from (3-methyloxetan-3-yl)methyl 3-(phenylsulfonyl)propanoate through a boron trifluoride etherate-catalyzed rearrangement. This derivative is a key intermediate in various synthetic endeavors.
The bicyclic orthoester framework has also been incorporated into amino acid chemistry. A chiral serine aldehyde synthon, 1-[N-benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, has been synthesized. This compound is valuable for the stereoselective synthesis of non-proteinogenic α-amino acids.
Furthermore, phosphonate-containing derivatives have been synthesized for specific applications, such as in the total synthesis of prostaglandins (B1171923). For instance, a Wittig reagent bearing the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety has been utilized to introduce the α-chain in the synthesis of prostaglandin (B15479496) analogues. The orthoester serves as a robust protecting group for the carboxylic acid functionality during the multi-step synthesis. Additionally, a phosphine (B1218219) oxide derivative, 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide, has been reported, indicating the versatility of the bicyclic core in accommodating different heteroatoms. nist.gov
Table 3: Specialized Derivatives of 2,6,7-trioxabicyclo[2.2.2]octane
| Functional Group | Derivative Name | Application | Reference |
|---|---|---|---|
| Phenylsulfonyl | 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane | Synthetic intermediate | |
| Amino (protected) | 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | Chiral synthon for amino acid synthesis | conicet.gov.ar |
| Phosphonate | Wittig reagent with a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety | Prostaglandin synthesis | researchgate.net |
| Phosphine Oxide | 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | Not specified | nist.gov |
Development of Improved Synthetic Approaches and Reaction Conditions
Continuous efforts are being made to enhance the efficiency and applicability of synthetic routes to this compound and its analogues. These improvements often focus on milder reaction conditions, better yields, and novel catalytic systems.
As previously mentioned in the synthesis of halogenated derivatives, the indirect route to 1-(2-iodoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane represents a significant process improvement by avoiding a difficult halogen exchange on the final product. mdpi.com This highlights the importance of the sequence of synthetic steps.
In a different context, the hydrogenation of related unsaturated 1,2,4-trioxane (B1259687) precursors to saturated 2,6,7-trioxabicyclo[2.2.2]octane derivatives has been improved by using a mixed catalyst system of Rh/Al₂O₃ and PtO₂. conicet.gov.ar This approach demonstrated good chemoselectivity for the hydrogenation of the double bond while minimizing the hydrogenolysis of the peroxide linkage, leading to moderate to good yields of the desired saturated products. conicet.gov.ar
General reviews on the synthesis of orthoesters also point towards advancements such as one-pot procedures and the use of novel catalysts to improve efficiency and reduce environmental impact. rsc.org For example, the use of Lewis acid catalysis with azeotropic removal of alcohol is a preferred method for its efficiency and scalability in the synthesis of some trioxabicyclo[2.2.2]octane derivatives. These developments are crucial for making these valuable compounds more accessible for a wide range of research and industrial applications.
Reaction Mechanisms and Chemical Transformations of 4 Ethyl 2,6,7 Trioxabicyclo 2.2.2 Octane
Acid-Catalyzed Hydrolysis: Mechanistic Investigations
The hydrolysis of 4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane, like other orthoesters, is susceptible to acid catalysis. The rigid bicyclic structure imposes significant stereoelectronic constraints that influence the reaction pathways and stability.
Detailed Mechanistic Pathways of Orthoester Cleavage
The acid-catalyzed hydrolysis of this compound proceeds through a multi-step mechanism involving the formation of a key carboxonium ion intermediate. researchgate.net The generally accepted pathway is as follows:
Protonation: The reaction initiates with the rapid and reversible protonation of one of the oxygen atoms of the orthoester by a hydronium ion (H₃O⁺). Due to the bicyclic structure, all three oxygen atoms are equivalent in terms of their initial environment, but protonation leads to the formation of a bicyclic oxonium ion.
Ring-Opening to Form Carboxonium Ion: The protonated intermediate is unstable. The defining step of the orthoester cleavage is the scission of a carbon-oxygen bond. In the bicyclic [2.2.2] system, this cleavage is stereoelectronically favored and results in the opening of one of the rings to relieve ring strain. This step leads to the formation of a resonance-stabilized carboxonium ion and a diol. The positive charge is delocalized between the central carbon and the two remaining oxygen atoms.
Deprotonation and Breakdown: The protonated hemiorthoester is deprotonated by a water molecule to yield a neutral hemiorthoester. This intermediate is unstable and rapidly breaks down to form the final hydrolysis products: an ester (ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) and an alcohol.
Kinetic and Thermodynamic Aspects of Hydrolytic Stability
The hydrolytic stability of this compound is a critical aspect of its chemistry. Kinetic studies on related bicyclic orthoesters provide insight into the factors governing its reactivity. The hydrolysis is subject to specific acid catalysis, where the rate is proportional to the concentration of the hydronium ion.
Kinetic investigations of a series of 1-aryl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octanes revealed that the slow step in product formation can change depending on the pH. researchgate.net In highly acidic solutions, the breakdown of the protonated orthoester to the carboxonium ion can be rate-limiting, while at higher pH values, the attack of water on the carboxonium ion intermediate becomes the slower, rate-determining step. researchgate.net The reaction is also characterized by strongly negative entropies of activation, which supports a mechanism where water is incorporated in the rate-determining step. researchgate.net
Substituent Effects on Hydrolysis Rates and Reaction Selectivity
Substituents on the 2,6,7-trioxabicyclo[2.2.2]octane skeleton can significantly influence the rate of hydrolysis by exerting electronic and steric effects on the stability of the key carboxonium ion intermediate.
Substituents at the C1 (bridgehead) position: The nature of the substituent at the C1 position has a profound effect on the hydrolysis rate. Electron-donating groups at this position can stabilize the positive charge of the carboxonium ion intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the cation and slow down the hydrolysis. For instance, studies on 1-aryl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octanes have shown a clear correlation between the electronic properties of the aryl substituent and the reaction rate. researchgate.net
Substituents at the C4 position: The ethyl group at the C4 position primarily exerts a steric and a mild electron-donating inductive effect. Compared to a methyl group or a hydrogen atom at the same position, the bulkier ethyl group can influence the conformation of the rings and potentially introduce subtle steric hindrance effects. However, the electronic effect of the C1 substituent is generally considered to be the dominant factor in controlling the hydrolysis rate. researchgate.net Research on related monomers has indicated that bulky substituents can influence the equilibrium between the monomer and the polymerized form. researchgate.net
The table below summarizes the expected qualitative effects of substituents on the rate of acid-catalyzed hydrolysis based on general principles observed in related compounds. researchgate.netresearchgate.net
| Substituent Position | Substituent Type | Effect on Carboxonium Ion Stability | Predicted Effect on Hydrolysis Rate |
| C1 (Bridgehead) | Electron-Donating (e.g., -OCH₃-phenyl) | Stabilization | Increase |
| Electron-Withdrawing (e.g., -NO₂-phenyl) | Destabilization | Decrease | |
| C4 | Alkyl (e.g., -CH₃, -C₂H₅) | Minor Inductive Stabilization | Minor Increase |
| Bulky Groups | Steric Influence | Variable, can affect equilibrium |
Ring-Opening Polymerization (ROP): Mechanistic Insights
This compound is a known monomer for ring-opening polymerization, a process that leverages the strain inherent in its bicyclic structure. This polymerization typically proceeds via a cationic mechanism.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization (CROP) of bicyclic orthoesters like the title compound is an important method for synthesizing polyesters with unique structures. researchgate.netmdpi.com The polymerization proceeds via cleavage of one of the C-O bonds in the bicyclic system to generate a propagating chain with a carboxonium ion as the active center. mdpi.com
The initiation of CROP is achieved using acidic catalysts, which can be broadly classified as protonic acids or Lewis acids. researchgate.netresearchgate.net
Initiation with Protonic Acids: Protonic acids, such as trifluoromethanesulfonic acid (TfOH) or heteropolyacids, can directly initiate polymerization. researchgate.net The mechanism involves the following steps:
Protonation: The proton (H⁺) from the acid adds to one of the oxygen atoms of the this compound monomer.
Ring-Opening: This protonation forms a secondary oxonium ion, which is the active species. The strained ring system then undergoes cleavage of a C-O bond to form a tertiary carboxonium ion. This ion serves as the initial propagating center.
Propagation: The resulting carboxonium ion then attacks another monomer molecule, propagating the polymer chain.
Initiation with Lewis Acids: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or trityl tetrafluoroborate (B81430) (Ph₃CBF₄), are also effective initiators for the CROP of bicyclic orthoesters. researchgate.netresearchgate.net The initiation can occur through two primary pathways:
Direct Initiation: The Lewis acid can coordinate directly to one of the oxygen atoms of the orthoester. This coordination polarizes and weakens the C-O bond, facilitating its cleavage upon attack by another monomer molecule, thereby generating the propagating carboxonium ion.
Co-catalysis (Initiation with a Protogen): In many systems, trace amounts of a proton source (a protogen), such as water or an alcohol, are required. The Lewis acid first reacts with the protogen to generate a strong protonic acid in situ. For example, BF₃ can react with water to form H⁺[BF₃OH]⁻. This newly formed protonic acid then initiates the polymerization via the mechanism described above. This is a very common pathway for Lewis acids that are not strong enough to initiate polymerization directly. researchgate.net
The choice of initiator and reaction conditions can influence the polymerization kinetics, the molecular weight of the resulting polymer, and the possibility of side reactions. researchgate.netresearchgate.net
Propagating Species and Oxacarbenium Ion Intermediates
The cationic polymerization of bicyclic orthoesters, including this compound, proceeds through a single ring-opening process. researchgate.net The mechanism involves the formation of a propagating species that is best described as a dioxacarbenium ion. mdpi.com This intermediate is the result of the cleavage of one of the rings in the bicyclic structure. The polymerization is initiated by cationic initiators such as boron trifluoride etherate. dokumen.pub The mechanism is considered to be an SN1 type if the rate-determining step is the monomolecular cleavage of the bicyclic oxonium ion. dokumen.pub The structure of the resulting polymer consists of monocyclic rings within the polymer chain. researchgate.net
Equilibrium Polymerization Behavior and Depolymerization Pathways
A significant characteristic of the cationic polymerization of this compound is its nature as an equilibrium polymerization. researchgate.net This is evidenced by the relationship observed between the polymerization temperature and the conversion of the monomer. researchgate.net The existence of an equilibrium monomer concentration is a key feature, which remains constant irrespective of the initial concentrations of the reagents in both polymerization and depolymerization processes. researchgate.net
The polymers synthesized from this monomer can be chemically recycled. Treatment of the resulting polymer with an acid catalyst in a dilute solution of CH2Cl2 at 20°C leads to the quantitative recovery of the original monomer. researchgate.net This reversibility underscores the "living" nature of the polymerization and highlights its potential for creating recyclable polymeric materials. researchgate.netorganic-chemistry.org
The thermodynamic parameters for the polymerization of related bicyclic orthoesters have been determined. For instance, the polymerization of trioxane (B8601419), a related cyclic ether, in ethylene (B1197577) dichloride showed an approximate ΔHp of -4.2 kcal/mole and ΔSp of -9.7 cal/mole-deg. researchgate.net
Influence of Substituents and Reaction Conditions on Polymerization Characteristics
Substituents on the bicyclic orthoester ring system have a pronounced effect on the polymerization characteristics. The presence of bulky and electron-withdrawing substituents on the 2,6,7-trioxabicyclo[2.2.2]octane skeleton leads to a higher equilibrium monomer concentration. researchgate.net For example, bicyclo orthoesters with phenyl groups have been synthesized to create monomers that expand upon polymerization. researchgate.netresearchgate.net
The reactivity and stability of the orthoester motif are influenced by the electronic nature of the substituents. A systematic study on trimethyl orthoesters revealed a trend where electron-deficient orthoesters (e.g., with -CF3, -C≡CH groups) are less reactive, while electron-rich orthoesters (e.g., with a -CH3 group) are more reactive. nih.gov
Reaction conditions, such as the choice of solvent and initiator, also play a crucial role. In the polymerization of a related bicyclic acetal, the use of bulky initiators like antimony pentachloride resulted in a mixture of α- and β-linked units in the polymer chain, whereas less bulky initiators led to stereoregular polymers. dokumen.pub The solvent can also affect the equilibrium concentration of the monomer during polymerization. researchgate.net
Anionic Ring-Opening Polymerization of Bicyclic Orthoester-Protected Monomers
While cationic polymerization is more common for bicyclic orthoesters, anionic ring-opening polymerization (AROP) has also been explored, particularly for monomers containing functional groups that are protected by the bicyclic orthoester moiety. acs.org For instance, 1-(3-Lithiopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has been utilized as a carboxyl-protected initiator in anionic polymerization. acs.org The polymerization of bicyclic lactones, another class of related monomers, can proceed via an anionic mechanism. researchgate.net Recent studies have also demonstrated the solid-state anionic ring-opening polymerization of functional epoxide monomers, highlighting the versatility of AROP. nih.gov
Radical Ring-Opening Polymerization Strategies for Orthoester-Containing Monomers
Radical ring-opening polymerization (rROP) offers an alternative pathway for the polymerization of monomers containing orthoester functionalities. rsc.org This method is particularly useful for introducing functional groups like thioesters and thionoesters into the polymer backbone. rsc.org Although direct rROP of this compound is not extensively documented, the synthesis of monomers bearing both a polymerizable acrylic group and a bicyclic orthoester group, such as 1-ethyl-4-[(2-methacryloxy)ethyl carbamoyloxymethyl]-2,6,7-trioxabicyclo[2.2.2]octane, has been described. researchgate.net The free-radical polymerization of such monomers has been investigated. researchgate.net The general mechanism of radical polymerization involves initiation, propagation, and termination steps. youtube.com
Volume Change Phenomena During Polymerization of Bicyclic Orthoesters
A notable and highly advantageous characteristic of the polymerization of bicyclic orthoesters is the minimal volume change, and in some cases, expansion that occurs during the process. researchgate.netresearchgate.net This is in stark contrast to the significant shrinkage observed during the polymerization of conventional monomers like vinyl chloride and styrene (B11656). researchgate.net The expansion is attributed to a ring-opening mechanism where two rings are opened for every new bond formed in the polymer chain. researchgate.net
For example, the polymerization of 1-Phenyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane can result in a volume expansion of 0.2% when polymerized slightly above its melting point. researchgate.netresearchgate.net An even greater expansion of 1.4% is observed with 1,4-Diphenyl-2,6,7-trioxabicyclo[2.2.2]octane. researchgate.netresearchgate.net This property of low to no shrinkage is highly desirable in applications such as dental composites and high-precision castings to reduce internal stresses. jodend.comnih.gov
Table 1: Volume Change During Polymerization of Substituted 2,6,7-Trioxabicyclo[2.2.2]octanes
| Monomer | Polymerization Conditions | Volume Change (%) |
|---|---|---|
| 1-Phenyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane | Slightly above melting point | +0.2 researchgate.netresearchgate.net |
| 1,4-Diphenyl-2,6,7-trioxabicyclo[2.2.2]octane | - | +1.4 researchgate.netresearchgate.net |
Other Significant Chemical Transformations
Besides polymerization, this compound and related bicyclic orthoesters can undergo other chemical transformations. One of the most significant is hydrolysis. Orthoesters are generally susceptible to hydrolysis under mild aqueous acidic conditions, leading to the formation of an ester and alcohols. wikipedia.org The stability of 2,6,7-trioxabicyclo[2.2.2]octanes with p-substituted phenyl groups in water has been investigated to assess their hydrolytic stability. researchgate.netresearchgate.net
The bicyclic orthoester group can also serve as a protecting group for carboxylic acids. organic-chemistry.org Furthermore, these compounds have been studied for their potential as insecticides. organic-chemistry.org The reactivity of the orthoester functionality allows for its use in dynamic covalent chemistry, enabling the formation of adaptive and fluxional supramolecular structures. nih.gov
Application as a Protecting Group in Multistep Organic Synthesis
The 2,6,7-trioxabicyclo[2.2.2]octane (OBO) functionality, specifically the 4-methyl or 4-ethyl substituted versions, serves as an effective protecting group for carboxylic acids. skemman.isrsc.org This bicyclic ortho ester is employed to mask the carboxyl group, rendering it inert to a variety of reaction conditions under which a free carboxylic acid would react. collectionscanada.gc.ca
A key advantage of the OBO protecting group is its stability in neutral or alkaline environments. collectionscanada.gc.ca This makes it particularly useful in syntheses that require the use of strong nucleophiles, such as Grignard reagents or organolithium compounds, or strong bases. collectionscanada.gc.ca The steric hindrance provided by the bicyclic scaffold enhances this stability. Compared to their acyclic counterparts, cyclic ortho esters like the OBO esters are considerably more stable and can withstand purification by chromatography. collectionscanada.gc.ca
This stability profile has been exploited in the total synthesis of complex natural products. For instance, in the synthesis of prostaglandins (B1171923) like latanoprost (B1674536) and tafluprost, the carboxyl group of the α-chain is protected as a 4-methyl-OBO ester. researchgate.netnih.gov This protection allows for extensive modifications to be carried out on the ω-chain of the molecule using base-sensitive reactions, without affecting the masked carboxyl function. nih.gov
Deprotection, or the removal of the OBO group to regenerate the carboxylic acid, is typically accomplished under mild acidic conditions. rsc.orgacgpubs.org The hydrolytic stability is intermediate between that of simpler ortho esters like 1,1,1-triethoxyethane and more complex cage-like structures such as 1-methyl-2,8,9-trioxa-adamantane. rsc.org This allows for selective removal without disturbing other acid-sensitive groups if the conditions are carefully controlled. Compounds of the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane structure are readily hydrolyzed to the corresponding 2,2-bis(hydroxymethyl)-1-propyl esters under these acidic conditions. researchgate.netnih.gov
| Condition Type | Reagents/Environment | Stability of OBO Group | Reference |
|---|---|---|---|
| Basic/Nucleophilic | Grignard Reagents, Organolithiums, LHMDS, DBU, NaH | Stable | collectionscanada.gc.caresearchgate.netnih.gov |
| Acidic (Deprotection) | Aqueous Acid (e.g., Pyridinium (B92312) tosylate, HCl) | Labile (Hydrolyzes) | rsc.orgacgpubs.orgagroipm.cn |
| Neutral | Chromatography (Silica Gel) | Stable | collectionscanada.gc.ca |
Reactivity in Specific Reactions (e.g., formation of phosphonium (B103445) salts, lactones, ethers)
The stability of the OBO ortho ester group allows for chemical manipulation of functional groups attached to its core structure. This has been particularly useful in creating complex bifunctional reagents where one end is a masked carboxylic acid and the other is a reactive site.
Formation of Phosphonium Salts Derivatives such as 1-(2-bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be converted into their corresponding phosphonium salts. acgpubs.org This is typically achieved by reaction with a phosphine (B1218219), such as triphenylphosphine. These resulting phosphonium salts are valuable reagents in the Wittig reaction for olefination. acgpubs.org For example, a phosphonium iodide salt bearing the OBO group was used to install the α-chain in a synthesis of latanoprost. researchgate.net This demonstrates the OBO group's resilience to the conditions required for both phosphonium salt formation and the subsequent Wittig reaction.
Formation of Lactones The OBO-protected haloalkanes are precursors for lithiated carboxylic acid alkyl-anion equivalents. acgpubs.org These reactive intermediates can then participate in nucleophilic attacks, for instance, on carbonyl compounds, leading to the formation of lactones after subsequent intramolecular cyclization and deprotection. acgpubs.orgtandfonline.com
Formation of Ethers The Williamson ether synthesis, a classic method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide, can be employed using OBO-protected substrates. byjus.commasterorganicchemistry.compressbooks.pub A haloalkyl derivative of the OBO ester can act as the alkyl halide component, reacting with an alkoxide to form an ether linkage without affecting the ortho ester. acgpubs.org This strategy allows for the introduction of an ether functionality into a molecule while carrying a masked carboxylic acid for later use.
Polymerization In polymer chemistry, derivatives like 1-phenyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane can act as monomers. researchgate.net They undergo ring-opening polymerization, often catalyzed by Lewis acids, to produce polyesters. researchgate.net A notable feature of some of these polymerizations is that they can proceed with a slight expansion in volume, a desirable property for certain material applications. researchgate.net
| Reaction Type | Reactant(s) | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Phosphonium Salt Formation | 1-(2-haloethyl)-4-methyl-OBO | Triphenylphosphine (PPh₃) | OBO-functionalized Phosphonium Salt | researchgate.netacgpubs.org |
| Lactone Synthesis | 1-(2-haloethyl)-4-methyl-OBO | Strong base (e.g., n-BuLi), Carbonyl compound | Lactone (after cyclization/deprotection) | acgpubs.org |
| Ether Synthesis (Williamson) | 1-(2-haloethyl)-4-methyl-OBO, Alcohol | Base (e.g., NaH) | OBO-functionalized Ether | acgpubs.org |
| Ring-Opening Polymerization | 1-Phenyl-4-ethyl-OBO | Lewis Acid (e.g., BF₃·OEt₂) | Polyester | researchgate.net |
Interactions with Carboxylic Acids
The primary interaction between this compound and carboxylic acids is the formation of the ortho ester linkage itself, which constitutes the protection step. ntu.edu.sg While older methods involved the direct acid-catalyzed esterification of a carboxylic acid with a corresponding diol, these were often limited by the thermodynamic instability of the resulting ortho ester products. collectionscanada.gc.ca
A more facile and widely adopted method for creating these bicyclic ortho esters was developed by Corey and Raju. collectionscanada.gc.ca This procedure involves the Lewis acid-catalyzed rearrangement of an intermediate oxetane (B1205548) ester. collectionscanada.gc.caacgpubs.org For example, a carboxylic acid is first esterified with (3-methyloxetan-3-yl)methanol. This oxetane ester is then treated with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). acgpubs.org The Lewis acid activates the oxetane ring, leading to an intramolecular rearrangement where the carbonyl oxygen of the ester participates in the ring-opening, forming the stable 2,6,7-trioxabicyclo[2.2.2]octane core. collectionscanada.gc.ca The reaction is typically run at low temperature (e.g., 0 °C) and quenched with a base like triethylamine. acgpubs.org
The reverse reaction, the hydrolysis of the ortho ester to liberate the free carboxylic acid, is readily achieved under mild aqueous acid. nih.gov This predictable formation and cleavage make the OBO group a reliable tool for masking the carboxylic acid functionality during complex synthetic sequences.
| Process | Key Reagents & Conditions | Transformation | Reference |
|---|---|---|---|
| Formation (Protection) | 1. Carboxylic acid + (3-Methyloxetan-3-yl)methanol 2. Boron trifluoride etherate (BF₃·Et₂O) in CH₂Cl₂, 0 °C | Carboxylic Acid → OBO Ester | collectionscanada.gc.caacgpubs.org |
| Cleavage (Deprotection) | Aqueous acid (e.g., HCl, pyridinium tosylate) | OBO Ester → Carboxylic Acid | rsc.orgnih.gov |
Polymer Science and Advanced Materials Derived from 4 Ethyl 2,6,7 Trioxabicyclo 2.2.2 Octane
Synthesis and Characterization of Poly(ortho ester)s
The synthesis of POEs has evolved from traditional methods to more sophisticated strategies that offer greater control over the final polymer characteristics. Historically, POE synthesis was achieved through two main routes: the transesterification of an ortho ester with a diol, or the addition polymerization between a diol and a diketene (B1670635) acetal. nih.gov However, these methods often presented significant challenges, including the need for high temperatures and vacuum, extended reaction times, and difficulty in achieving high, reproducible molecular weights. nih.gov
To overcome these limitations, new synthetic approaches have been developed. ucl.ac.uk One successful strategy involves the use of stable, symmetrical bicyclic orthoester monomers, such as those derived from 1,1,1-tris(hydroxymethyl)ethane. ucl.ac.uk This approach facilitates a more efficient polymerization that requires less stringent reaction conditions compared to earlier methods. ucl.ac.uk
Achieving control over polymer synthesis is crucial for tailoring the material's properties to specific applications. For polymers derived from bicyclic ortho esters, controlled polymerization techniques, particularly living anionic polymerization, have proven highly effective.
Anionic polymerization of styrene (B11656) monomers that have been functionalized with a protected bicyclic ortho ester moiety allows for the synthesis of well-defined polymers. acs.org Using initiators like oligo(α-methylstyryl)lithium in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C), it is possible to produce polymers with predictable molecular weights based on the monomer-to-initiator ratio and narrow molecular weight distributions (MWDs), often with a polydispersity index (Mw/Mn) below 1.1. acs.org However, the position of the substituent on the monomer is critical; for instance, the anionic polymerization of 1-(4-vinylphenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane resulted in low yields of insoluble polymer due to side reactions. acs.orgtennessee.edu
Cationic polymerization, initiated by agents like boron trifluoride etherate, is another viable method for polymerizing bicyclic ortho esters. researchgate.net The study of the cationic single ring-opening polymerization of 4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane has provided further insights into its equilibrium polymerization behavior. researchgate.net Research into poly(ortho ester amides) synthesized via polycondensation has yielded polymers with average molecular weights between 15,000 and 20,000 g/mol and a polydispersity index of 1.8–2.0. nih.gov
Table 1: Examples of Controlled Polymerization of Bicyclic Ortho Ester Monomers
| Monomer | Polymerization Type | Initiator/Catalyst | Resulting Mw/Mn | Reference |
|---|---|---|---|---|
| 1-(4-vinylphenyl)methyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | Anionic | oligo(α-methylstyryl)lithium | < 1.1 | acs.org |
| 1-[2-(4-vinylphenyl)ethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | Anionic | oligo(α-methylstyryl)lithium | < 1.1 | acs.org |
| 1-(3-vinylphenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | Anionic | oligo(α-methylstyryl)lithium | < 1.1 | acs.org |
| Ortho ester diamine monomer + active esters of diacid | Polycondensation | Not specified | 1.8 - 2.0 | nih.gov |
The versatility of POEs is greatly enhanced by the ability to incorporate functional groups into either the polymer backbone (main-chain) or as pendant groups (side-chain).
Main-chain functionalization can be achieved by copolymerizing bicyclic ortho ester monomers with other functional monomers. For example, poly(orthoester urethanes) have been synthesized by reacting an orthoester diol monomer with a diisocyanate monomer like hexane (B92381) diisocyanate. ucl.ac.uk This introduces urethane (B1682113) linkages into the polymer backbone, modifying its physical and chemical properties.
Side-chain functionalization often involves the polymerization of monomers where the functional group is initially protected. The use of styrene monomers bearing a bicyclic ortho ester moiety is a prime example of this strategy. acs.org After polymerization, the ortho ester group can be hydrolyzed under mild acidic conditions to reveal a carboxylic acid group. This method has been successfully used to create well-defined poly[(4-vinylphenyl)acetic acid], poly[3-(4-vinylphenyl)propionic acid], and poly(3-vinylbenzoic acid). acs.org This "protecting group" approach allows for the use of polymerization techniques that would otherwise be incompatible with the desired functional group.
Materials with Controlled Degradation and Responsive Properties
A defining characteristic of poly(ortho ester)s is their susceptibility to hydrolysis, particularly in acidic environments. This feature makes them highly suitable for applications requiring controlled degradation and stimuli-responsive behavior.
The ortho ester linkage is exceptionally sensitive to acid, more so than other acid-labile groups like vinyl ethers or acetals. nih.gov This high sensitivity is due to a hydrolysis mechanism that proceeds rapidly in the presence of acid. nih.govescholarship.org The general mechanism for the acid-catalyzed hydrolysis of ortho esters involves protonation of an oxygen atom, followed by cleavage of a C-O bond to form a stable dialkoxycarbocation intermediate. nih.gov This rapid breakdown in acidic conditions, such as those found in the endosomes of cells or in inflamed tissues, makes these polymers excellent candidates for pH-triggered delivery systems. escholarship.org
For instance, novel poly(ortho ester amides) have been developed as acid-labile, temperature-responsive copolymers for potential biomedical applications. nih.gov Similarly, cationic lipids containing an ortho ester linker based on the 3,5,8-trioxabicyclo[2.2.2]octane structure have been synthesized for pH-triggered release. nih.gov
The degradation rate of POEs can be precisely controlled by modifying the polymer's chemical structure. nih.gov One effective method is to incorporate short segments of α-hydroxy acids into the polymer backbone, creating a "self-catalyzed" POE. nih.gov These acidic segments can accelerate the hydrolysis of the ortho ester linkages, allowing for tailored degradation profiles. nih.gov
Novel Polymeric Architectures and Functional Materials
The use of multifunctional initiators and monomers like this compound has enabled the synthesis of complex and novel polymeric architectures beyond simple linear chains. These advanced structures include star polymers, graft copolymers, and dendrimers.
For example, multifunctional initiators have been used to synthesize three- and four-arm star polymers of poly(methyl acrylate) and protected poly(4-hydroxystyrene). tennessee.edu The bicyclic ortho ester moiety can be incorporated into monomers used for these complex syntheses. It has also been used as a component in the synthesis of dendrigraft polymers, where it is part of a branch cell reagent. google.com These sophisticated architectures offer unique properties compared to their linear counterparts, including different solution viscosity, thermal properties, and self-assembly behavior, opening up new avenues for advanced materials development. researchgate.net
Polymers Exhibiting Volume Expansion upon Polymerization
A significant challenge in polymer chemistry is the volumetric shrinkage that typically occurs as monomers are converted into a denser polymer network. This shrinkage can induce internal stress, leading to microcracks, poor adhesion, and dimensional inaccuracy in final products. Bicyclic orthoesters, including this compound, belong to a class of "expanding monomers" that can counteract this effect. nih.govwikipedia.org
The mechanism behind this property is their characteristic ring-opening polymerization. For every new bond formed in the polymer chain, two covalent bonds within the monomer's bicyclic structure are cleaved. researchgate.net This process disrupts the monomer's dense atomic packing, resulting in a net volume expansion or significantly reduced shrinkage compared to conventional polymerization reactions. nih.gov
Research has demonstrated this expansion with related derivatives. For instance, the polymerization of 1-phenyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane can result in a volume expansion of 0.2% when polymerized just above its melting point. researchgate.netresearchgate.netresearchgate.net An even greater expansion of 1.4% is observed with 1,4-diphenyl-2,6,7-trioxabicyclo[2.2.2]octane. researchgate.netresearchgate.netresearchgate.net This ability to produce polymers with minimal or no shrinkage is highly desirable for high-precision applications like dental restorations, adhesives, and advanced composites. wikipedia.orgresearchgate.net
Table 1: Volume Change During Polymerization of 2,6,7-Trioxabicyclo[2.2.2]octane Derivatives
| Monomer | Volume Change on Polymerization (%) | Reference |
|---|---|---|
| 1-Phenyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane | +0.2 | researchgate.netresearchgate.net |
| 1,4-Diphenyl-2,6,7-trioxabicyclo[2.2.2]octane | +1.4 | researchgate.netresearchgate.net |
Polymeric Orthoesters as Components in Recyclable Materials
The development of chemically recyclable polymers is crucial for a circular economy. Polymeric orthoesters derived from this compound are promising candidates for such materials due to the reversible nature of their polymerization. researchgate.net
The cationic ring-opening polymerization of this monomer is an equilibrium process. researchgate.net This means that under specific conditions, the polymerization can be reversed, breaking the polymer chain down to recover the original monomer. Research has shown that polymers synthesized from this compound and its derivatives can be efficiently depolymerized back to the constituent monomers through an acid-catalyst treatment at low concentrations. researchgate.net For example, treatment with an acid catalyst in dichloromethane (B109758) (CH2Cl2) at 20°C successfully reversed the polymerization. researchgate.net
This characteristic allows for a closed-loop life cycle, where the plastic material can be deconstructed into its fundamental building blocks and then re-polymerized to create new materials, significantly reducing waste and reliance on virgin feedstocks. organic-chemistry.orgrsc.org
Application as Anti-Shrinkage Additives in Polymerization Formulations
The inherent ability of this compound to expand upon polymerization makes it an effective anti-shrinkage additive in various resin formulations. nih.govwikipedia.org When blended with conventional monomers that shrink, such as methacrylates or epoxies, the ring-opening of the bicyclic orthoester compensates for the volume loss. nih.gov
Exploration in High-Dielectric Constant (High-κ) Materials Research
The this compound scaffold is being explored for the synthesis of complex molecules used in advanced electronic and photonic materials, specifically those requiring high-dielectric constants (high-κ) or exhibiting ferroelectric properties. rsc.orgresearchgate.netrsc.orgnih.govmdpi.comrsc.orgresearchgate.net
Synthetic Routes to Unnatural Polysaccharides and Biopolymer Mimics
The ring-opening polymerization of bicyclic orthoesters and related bicyclic acetals provides a powerful synthetic route to create unnatural polysaccharides and other biopolymer mimics. mdpi.com This strategy leverages the ability of these monomers to form polymer backbones that resemble the glycosidic linkages found in natural carbohydrates.
The general approach involves the cationic ring-opening polymerization of functionalized bicyclic monomers. mdpi.com While this specific application may not exclusively use the 4-ethyl derivative, the underlying chemistry is directly applicable. For instance, numerous atom-bridged bicyclic acetals derived from sugars have been polymerized to synthesize a variety of unnatural polysaccharides. mdpi.com For bicyclic orthoesters, the polymerization propagates through an oxonium ion mechanism. mdpi.com This methodology allows for the creation of novel polysaccharide analogs with tailored structures and properties, which can be investigated for unique biological activities or advanced material functions. acs.org
Computational and Theoretical Studies of 4 Ethyl 2,6,7 Trioxabicyclo 2.2.2 Octane and Its Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane and its derivatives. These calculations provide optimized geometries, wave functions, and electronic properties that are crucial for studying molecular structure and reactivity. cdnsciencepub.com
DFT methods have been successfully applied to analyze related bicyclic systems. For instance, calculations at the Becke3PW91/6–31+G(d) level of theory have been used to obtain optimized geometries and transition states for phosphite (B83602) ozonide complexes, including the closely related 4-ethyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane ozonide. cdnsciencepub.com Similarly, the B3LYP functional is commonly employed for modeling various aspects of these molecules, from the initiation stages of polymerization to predicting dipole moments. mdpi.comrsc.org These studies allow for a detailed analysis of bond orders, natural bond orbital (NBO) charges, and other electronic parameters that govern the molecule's behavior. researchgate.net For example, NBO analysis can reveal donor-acceptor interactions and the resonance energies associated with electronic delocalization within the molecule. researchgate.net
Below is a table summarizing computational methods used in studies of bicyclic orthoesters and related structures.
| Computational Method | Basis Set | Application | Reference(s) |
| Density Functional Theory (DFT): Becke3PW91 | 6–31+G(d), 6–311++G(d,p) | Geometry optimization, transition state analysis, activation energy calculation for ozonide decomposition. | cdnsciencepub.com |
| Density Functional Theory (DFT): B3LYP | 6-31G*, 6-311+g(d,p) | Modeling of Ring-Opening Polymerization (ROP) stages, calculation of dipole moments. | mdpi.comrsc.org |
| Density Functional Theory (DFT): M06-2X | aug-cc-pVTZ | Calculation of activation energies and rate constants for β-elimination reactions. | researchgate.net |
| Ab initio / Atoms-in-molecules (AIM) | --- | Study of reactivity and molecular structure, analysis of atomic charges. | cdnsciencepub.com |
This table is interactive. Click on the headers to sort.
Computational Modeling of Reaction Mechanisms and Transition States (e.g., Hydrolysis, ROP)
Computational modeling is a powerful technique for mapping the reaction coordinates and identifying the transition states (TS) of chemical processes like hydrolysis and ring-opening polymerization (ROP). For bicyclic orthoesters, these simulations reveal the energetic barriers and the specific atomic motions involved in these transformations.
Studies on the decomposition of related phosphite ozonides using DFT have identified concerted mechanisms for the extrusion of singlet oxygen. cdnsciencepub.com The transition state for the decomposition of 4-ethyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane ozonide was calculated to have an activation energy of 23.5 kcal mol⁻¹. cdnsciencepub.com Similarly, QM/MM simulations of a related orthoester cryptand undergoing ring-opening showed a concerted mechanism involving simultaneous C–O bond dissociation and proton transfer, with a calculated kinetic barrier of 16.2 kcal mol⁻¹. acs.org
For the ROP of cyclic esters, DFT has been used to identify novel reaction pathways and rate-determining transition states that were not apparent from conventional mechanistic assumptions. cjps.org Theoretical examinations of the gas-phase thermal decomposition of orthoesters indicate that the process proceeds through a six-membered cyclic transition state. researchgate.net The analysis of these transition states, including their geometry and the imaginary frequencies associated with them, provides a detailed picture of the reaction mechanism. researchgate.net
| Reaction | System | Computational Method | Calculated Activation Energy (kcal mol⁻¹) | Reference(s) |
| Ozonide Decomposition | 4-ethyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane ozonide | DFT (Becke3PW91) | 23.5 | cdnsciencepub.com |
| Ozonide Decomposition | Triphenyl phosphite ozonide | DFT (Becke3PW91) | 16.4 | cdnsciencepub.com |
| Ring-Opening | Orthoester Cryptand | QM/MM | 16.2 (ΔG‡) | acs.org |
| ROP Initiation | ε-Caprolactone with Ruthenium Complex | DFT (B3LYP) | 41.9 (ΔG‡) | mdpi.com |
This table is interactive. Click on the headers to sort.
Theoretical Prediction of Structure-Reactivity Relationships and Substituent Effects
Theoretical calculations are instrumental in predicting how changes in molecular structure, such as the introduction of different substituents, affect the reactivity of this compound. These predictions are crucial for designing monomers with tailored polymerization characteristics.
A key area of investigation is the cationic equilibrium polymerization of this compound and its derivatives. researchgate.net Computational and experimental studies have demonstrated a clear relationship between the nature of the substituent at the C1 or C4 position and the polymerization behavior. For instance, bicyclo orthoesters featuring bulky and electron-withdrawing substituents exhibit a larger equilibrium monomer concentration, indicating a lower propensity to polymerize. researchgate.netresearchgate.net This effect is directly related to the thermodynamic stability of the monomer relative to the polymer.
DFT calculations have been successfully used to establish a quantitative structure-reactivity relationship for the ROP of various cyclic esters. cjps.org By calculating the free energy barriers for polymerization, researchers have found excellent linearity between theoretical predictions and experimental kinetic constants, validating the computational models. cjps.org This approach allows for the predictive design of monomers for specific applications.
| Substituent at C1-position | Effect on Polymerization | Observation | Reference(s) |
| Phenyl | Increased equilibrium monomer concentration | Bulky and electron-withdrawing groups shift the equilibrium toward the monomer. | researchgate.net |
| 4-Methoxyphenyl | Varied equilibrium monomer concentration | Electronic effects influence monomer stability and polymerizability. | researchgate.net |
| 4-Nitrophenyl | Increased equilibrium monomer concentration | Strong electron-withdrawing nature significantly raises the equilibrium monomer concentration. | researchgate.net |
This table is interactive. Click on the headers to sort.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the exploration of conformational landscapes and intermolecular interactions over time. For systems incorporating the this compound scaffold, MD is used to understand their three-dimensional structure and how they interact with their environment.
All-atom MD simulations have been employed to study detergent micelles formed from molecules containing a trioxabicyclo[2.2.2]octane core. nih.gov These simulations revealed that specific configurations of these molecules are remarkably effective at excluding water from the hydrophobic interior of the micelle, a key feature for stabilizing membrane proteins. nih.gov
In the field of materials science, MD simulations have been used to determine the 3D molecular structure of dendrimers constructed from building blocks like 4-acetothiomethyl-2,6,7-trioxabicyclo[2.2.2]octane. researchgate.net These simulations, often coupled with annealing techniques, help in understanding the energetic and structural properties of these complex nanoscale architectures. researchgate.net Furthermore, metadynamics and restrained MD simulations have been used to analyze the conformation of peptides that incorporate constrained bicyclic scaffolds, providing insights into how these structures stabilize specific secondary structures like turns. frontiersin.org Such studies often model the molecule in explicit solvent to accurately reproduce experimental conditions. frontiersin.org
Thermodynamic and Kinetic Simulations of Polymerization Processes
Simulations of thermodynamic and kinetic parameters are essential for understanding and controlling polymerization processes. For this compound, these simulations elucidate the factors governing its equilibrium polymerization.
The cationic polymerization of this monomer is a classic example of an equilibrium polymerization, where the process is reversible and characterized by an equilibrium monomer concentration. researchgate.net This equilibrium is sensitive to temperature and monomer structure. researchgate.net For instance, the polymerization of related cyclic acetals like trioxane (B8601419) has been studied to determine thermodynamic parameters such as the enthalpy (ΔHp) and entropy (ΔS) of polymerization. researchgate.net These values are critical for predicting how changes in reaction conditions will affect the polymer yield.
Kinetic simulations, often based on transition state theory and DFT-calculated energy barriers, can predict polymerization rates. researchgate.netcjps.org Studies have shown a strong correlation between the calculated free energy barriers of the rate-determining transition states and the experimentally observed kinetic constants for the ROP of cyclic esters. cjps.org This predictive power allows for the computational screening of catalysts and monomer structures to optimize polymerization kinetics. The equilibrium monomer concentration, a key thermodynamic parameter, is found to be constant regardless of the initial concentrations of monomer or catalyst, confirming the equilibrium nature of the polymerization and depolymerization processes. researchgate.netresearchgate.net
| Monomer System | Parameter Studied | Finding | Reference(s) |
| This compound & Derivatives | Equilibrium Monomer Concentration | Increases with bulky, electron-withdrawing substituents. Constant regardless of initial reagent concentration. | researchgate.netresearchgate.net |
| Trioxane / Tetraoxane | Equilibrium Monomer Concentration | Equilibrium concentration is not negligible and is solvent-dependent. | researchgate.net |
| Cyclic Esters (General) | Free Energy Barriers (ΔG‡) vs. Kinetic Constants (k) | Excellent linearity between calculated barriers and experimental rates, validating kinetic simulations. | cjps.org |
| Triethyl/Trimethyl Orthoesters | Gas-Phase Elimination Kinetics | Theoretical calculations of kinetic and thermodynamic parameters for decomposition pathways. | researchgate.net |
This table is interactive. Click on the headers to sort.
Analytical and Spectroscopic Characterization Methodologies in Research on 4 Ethyl 2,6,7 Trioxabicyclo 2.2.2 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural verification of 4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane and its derivatives. It provides detailed information about the chemical environment of each atom, enabling unambiguous structure confirmation and purity assessment. researchgate.net
¹H and ¹³C NMR for Assignment and Purity Determination
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and purity of this compound. The high symmetry of the bicyclo[2.2.2]octane core results in a characteristically simple spectrum.
In ¹H NMR, the six equivalent methylene (B1212753) protons of the cage (the -O-CH₂-C protons) typically appear as a sharp singlet. For instance, in the related compound S-[(1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methyl] ethanethioate, these cage protons are observed at 3.89 ppm. mdpi.com The protons of the ethyl group at the C4 position exhibit a standard quartet and triplet pattern.
In ¹³C NMR, the key signals include those for the quaternary bridgehead carbon (C1), the substituted bridgehead carbon (C4), the equivalent methylene carbons of the cage (-O-C H₂-C), and the carbons of the ethyl group. researchgate.net The chemical shifts are sensitive to substitution on the bicyclic frame.
The following table outlines the expected NMR chemical shifts for this compound, inferred from data on analogous structures.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Cage Methylene | ¹H | ~3.9 - 4.1 | Singlet (s) | Represents the 6 equivalent protons of the three -O-CH₂- groups. mdpi.comrsc.org |
| Ethyl Methylene | ¹H | ~1.3 - 1.5 | Quartet (q) | -CH₂- group of the ethyl substituent. |
| Ethyl Methyl | ¹H | ~0.8 - 1.0 | Triplet (t) | -CH₃ group of the ethyl substituent. |
| Bridgehead (C1) | ¹³C | ~95 - 105 | Singlet (s) | Quaternary carbon of the orthoester functionality. |
| Substituted Bridgehead (C4) | ¹³C | ~30 - 35 | Singlet (s) | Quaternary carbon bonded to the ethyl group. |
| Cage Methylene | ¹³C | ~70 - 75 | Singlet (s) | The three equivalent -O-CH₂- carbons. rsc.org |
| Ethyl Methylene | ¹³C | ~20 - 25 | Singlet (s) | -CH₂- carbon of the ethyl substituent. |
| Ethyl Methyl | ¹³C | ~7 - 9 | Singlet (s) | -CH₃ carbon of the ethyl substituent. |
Note: Data are predicted ranges based on structurally similar compounds reported in the literature. Spectra are typically recorded in solvents like CDCl₃ or acetone-d₆. mdpi.comrsc.org
Quantitative NMR (qNMR) can also be employed to determine the purity of the monomer by integrating the signals against a known internal standard.
Advanced NMR Techniques for Mechanistic Studies (e.g., Dynamic NMR)
Advanced NMR techniques, such as Dynamic NMR (DNMR) spectroscopy, are utilized to investigate the structural dynamics and conformational properties of 2,6,7-trioxabicyclo[2.2.2]octane derivatives. researchgate.net These studies can reveal information about restricted bond rotations or other dynamic processes within the molecule. For polymers derived from these monomers, solid-state NMR provides insight into the structure and dynamics in the solid phase, helping to characterize the crystalline and non-crystalline regions. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for verifying the molecular weight of this compound and analyzing its fragmentation patterns. The expected monoisotopic mass is 144.07864 Da. Electron Ionization (EI) is a common technique that provides a fragmentation pattern, or "fingerprint," which helps to confirm the structure. The molecular ion ([M]⁺) may be observed, along with characteristic fragments resulting from the breakdown of the bicyclic cage.
Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated for various adducts to aid in identification.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | C₇H₁₃O₃⁺ | 145.08592 | 123.9 |
| [M+Na]⁺ | C₇H₁₂O₃Na⁺ | 167.06786 | 129.4 |
| [M-H]⁻ | C₇H₁₁O₃⁻ | 143.07136 | 123.1 |
| [M]⁺ | C₇H₁₂O₃⁺ | 144.07809 | 128.4 |
| [M+K]⁺ | C₇H₁₂O₃K⁺ | 183.04180 | 132.4 |
Source: Data predicted by computational models, available in public databases.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass with high precision, which allows for the unambiguous determination of the elemental formula.
Chromatographic Techniques for Separation, Purification, and Polymer Analysis (e.g., GPC)
Chromatographic methods are indispensable throughout the lifecycle of research on this compound, from monomer purification to polymer characterization.
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is used to assess the purity of the synthesized monomer and identify any volatile byproducts from the reaction. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is employed to monitor the progress of reactions during the synthesis of derivatives and can be used for purification of non-volatile compounds. epo.org
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for analyzing the polymers produced from the ring-opening polymerization of this compound. It separates polymer chains based on their hydrodynamic volume, providing crucial information on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. google.com For example, a poly((octadecyl acrylate)-co-(maleic anhydride)) polymer analyzed by GPC showed an Mₙ of 22,990 with a PDI of 3.7. google.com
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to confirm that the empirical formula of the synthesized monomer matches the theoretical formula, C₇H₁₂O₃. This method provides the weight percentages of carbon and hydrogen (and other elements if present), which are then compared to the calculated values. This analysis serves as a final verification of purity and elemental composition. researchgate.net
Interactive Data Table: Calculated Elemental Composition of C₇H₁₂O₃
| Element | Symbol | Atomic Weight | Count | Mass % |
| Carbon | C | 12.011 | 7 | 58.31% |
| Hydrogen | H | 1.008 | 12 | 8.39% |
| Oxygen | O | 15.999 | 3 | 33.30% |
Thermal Analysis Techniques for Polymer Properties (e.g., DSC, TGA)
The thermal properties of polymers derived from this compound are critical for determining their potential applications. Thermal analysis techniques provide data on how the material behaves with changes in temperature.
Differential Scanning Calorimetry (DSC): DSC is used to measure key thermal transitions of the polymer. This includes the glass transition temperature (T₉), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. If the polymer is semi-crystalline, DSC also reveals the melting temperature (Tₘ) and the heat of fusion. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability of the polymer and its degradation profile. Key data points from TGA include the onset of decomposition temperature and the temperature at which maximum weight loss occurs, providing an understanding of the material's upper service temperature. researchgate.net
Spectroscopic Techniques (e.g., IR) for Functional Group Identification
Infrared (IR) spectroscopy is a primary tool for identifying the functional groups present in the this compound molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the bonds within the molecule. The resulting spectrum provides a unique "fingerprint" of the compound.
The key functional groups in this compound are the C-H bonds of the ethyl group and the bicyclic cage, and the multiple C-O ether linkages characteristic of the trioxabicyclo[2.2.2]octane core.
Detailed research findings from related bicyclo[2.2.2]octane structures provide insight into the expected spectral features. For instance, the IR spectrum of a similar compound, 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane, displays characteristic absorption bands that can be correlated to the core structure it shares with the ethyl-substituted analogue. orgsyn.org
Interactive Data Table: Typical IR Absorption Frequencies for Bicyclo[2.2.2]octane Derivatives
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Type of Vibration | Reference |
| 2958 - 2850 | C-H Stretch | Alkane (Ethyl & Bicyclic Cage) | Stretching | orgsyn.orglumenlearning.com |
| 1470 - 1450 | C-H Bend | Alkane | Scissoring | lumenlearning.com |
| 1370 - 1350 | C-H Rock | Methyl | Rocking | lumenlearning.com |
| 1273 - 1144 | C-O Stretch | Ether (Bicyclic Cage) | Stretching | orgsyn.org |
The C-H stretching vibrations from the ethyl group and the bicyclic framework are typically observed in the 3000–2850 cm⁻¹ region. lumenlearning.com The presence of multiple C-O single bonds within the rigid cage structure gives rise to strong absorption bands in the fingerprint region, roughly between 1320-1210 cm⁻¹. libretexts.org In the documented spectrum of a related compound, these strong C-O stretching bands were noted between 1273 and 1144 cm⁻¹. orgsyn.org The analysis of these spectra confirms the integrity of the bicyclic ortho ester functional group, a critical step in verifying successful synthesis. researchgate.net
Specialized Analytical Methods for Material Property Evaluation (e.g., Dielectric Measurements)
The evaluation of this compound and its derivatives for applications in materials science, such as in the formulation of ferroelectric fluids or specialty polymers, necessitates specialized analytical methods. rsc.org Dielectric spectroscopy is a key technique used for this purpose.
Dielectric measurements probe the response of a material to an applied electric field, providing information about its dielectric constant and dielectric loss. These properties are crucial for materials intended for use in electronic components or as high-performance insulators. In studies of related liquid crystal molecules incorporating the trioxabicyclo[2.2.2]octane structure, dielectric spectroscopy is performed to characterize their ferroelectric behavior. rsc.org
The experimental setup for these measurements often involves placing the material sample within a specialized cell, such as a homeotropic polyimide (PI) cell or a cell with interdigitated (comb-type) electrodes. rsc.org The response is then measured over a range of frequencies and temperatures.
Interactive Data Table: Analytical Techniques for Material Property Evaluation
| Analytical Method | Property Measured | Typical Application/Context | Reference |
| Dielectric Spectroscopy | Dielectric Constant, Dielectric Loss | Characterization of ferroelectric and dielectric properties of liquid crystals and polymers. | rsc.org |
| Differential Scanning Calorimetry (DSC) | Phase Transitions, Melting Point | Determining thermal properties and phase behavior of monomers and polymers. | rsc.org |
| Polymerization Volume Change Analysis | Expansion/Shrinkage | Evaluating monomers for use in low-shrinkage composites and adhesives. | researchgate.netresearchgate.net |
Another important material property, particularly for bicyclic ortho esters, is their behavior upon polymerization. These compounds are known as "expanding monomers" because they can undergo ring-opening polymerization with either no change or a slight increase in volume. researchgate.netresearchgate.net This is a highly desirable characteristic for applications in high-precision castings, dental fillings, and strong adhesives, where shrinkage during curing can lead to mechanical stress and failure. The volume change during the polymerization of monomers like 1-Phenyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane has been studied, showing a volume expansion of 0.2% when polymerized. researchgate.netresearchgate.net This analysis is critical for evaluating the suitability of these compounds for advanced material formulations.
Future Directions and Emerging Research Avenues for 4 Ethyl 2,6,7 Trioxabicyclo 2.2.2 Octane
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane is increasingly geared towards environmentally benign processes that prioritize atom economy, renewable feedstocks, and the reduction of hazardous waste.
Current research is exploring solvent-free reaction conditions, which not only reduce volatile organic compound (VOC) emissions but can also enhance reaction rates and simplify product purification. nih.govresearchgate.net The traditional synthesis often involves organic solvents, and a shift towards mechanochemical methods or solid-state reactions could present a greener alternative.
Another key area of development is the utilization of starting materials derived from renewable biomass. For instance, triols, which are precursors to the bicyclic orthoester core, can potentially be sourced from biorefinery streams. The conversion of glycerol, a byproduct of biodiesel production, into valuable chemical intermediates is an active area of research that could provide sustainable pathways to the necessary building blocks for this compound. nih.gov
Furthermore, the principles of green chemistry are driving the exploration of catalytic systems that are recyclable and operate under milder conditions. The development of solid acid catalysts or enzyme-based biocatalysis could offer significant advantages over traditional homogeneous acid catalysts, which can be corrosive and difficult to separate from the reaction mixture.
Discovery of Novel Catalytic Systems for Enhanced Reaction Control and Selectivity
Advancements in catalysis are pivotal for unlocking the full synthetic potential of this compound. Future research will focus on the discovery of novel catalytic systems that offer superior control over reaction outcomes and enhanced selectivity.
While traditional Brønsted and Lewis acids have been employed in orthoester chemistry, there is a growing interest in developing more sophisticated catalysts. researchgate.netnih.gov This includes the design of chiral catalysts for the stereoselective synthesis of substituted bicyclic orthoesters, which could have applications in pharmaceuticals and agrochemicals. rsc.org The development of regioselective catalysts is also crucial for controlling the outcome of reactions involving unsymmetrical diols or triols, leading to specific isomers of functionalized this compound derivatives.
A particularly intriguing avenue is the exploration of enzymatic catalysis. Lipases and other hydrolases, potentially engineered through directed evolution, could offer highly selective and environmentally friendly routes for the synthesis and modification of orthoesters under mild, aqueous conditions. nih.govnih.gov
Moreover, the structural analogue, 4-ethyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane, has been utilized as a ligand in transition metal catalysis, suggesting that the oxygen-containing counterpart could also find applications in the design of novel ligands for a variety of metal-catalyzed transformations, potentially influencing the electronic and steric properties of the catalytic center.
Rational Design of Orthoester-Based Smart Materials with Multi-Responsive Characteristics
The inherent acid-lability of the orthoester group makes this compound an excellent building block for the creation of "smart" materials that respond to specific environmental stimuli. nih.govacs.org Future research will focus on the rational design of materials with multi-responsive characteristics, where the material's properties can be tuned by more than one external trigger.
Polymers incorporating this compound moieties are expected to exhibit pH-responsive degradation, making them suitable for applications in drug delivery, where the acidic environment of tumor tissues or endosomes can trigger the release of a therapeutic agent. nih.govresearchgate.netnih.gov
Beyond pH sensitivity, researchers are exploring the integration of other responsive functionalities. For instance, by copolymerizing orthoester-containing monomers with temperature-responsive units like N-isopropylacrylamide, it is possible to create materials that respond to both pH and temperature. nih.gov This dual-responsiveness can lead to more sophisticated control over material behavior.
Another exciting prospect is the development of light-responsive orthoester-based materials. labevans.co.uk By incorporating photo-cleavable or photo-isomerizable groups into the polymer structure alongside the orthoester, it would be possible to trigger material changes, such as degradation or altered solubility, with spatial and temporal control using light. The combination of different stimuli-responsive elements will enable the creation of highly sophisticated materials for a range of applications, from targeted therapies to advanced sensors. rsc.org
| Stimulus | Potential Responsive Behavior | Example of Co-functionalization |
| pH (Acidic) | Hydrolytic degradation of the orthoester linkage. | Release of encapsulated drugs in acidic tumor microenvironments. |
| Temperature | Phase transitions (e.g., lower critical solution temperature). | Thermo-responsive hydrogels for injectable drug delivery systems. |
| Light | Photo-cleavage or photo-isomerization. | Spatially controlled material degradation or property changes. |
| Redox | Cleavage of disulfide bonds. | Release of therapeutics in response to intracellular glutathione (B108866) levels. |
| Enzymes | Biocatalytic cleavage of specific linkages. | Biodegradable materials for tissue engineering scaffolds. |
Exploration of this compound Derivatives in Advanced Functional Composites
The incorporation of this compound and its derivatives into composite materials presents a promising avenue for enhancing their performance and introducing novel functionalities. Future research will likely focus on leveraging the unique properties of this bicyclic orthoester to improve the mechanical, thermal, and functional characteristics of composites.
One area of interest is the use of bicyclic orthoesters as additives to reduce volumetric shrinkage during the polymerization of thermosetting resins. This is particularly relevant in high-precision applications such as dental fillings and advanced composites for the aerospace industry, where dimensional stability is critical.
Furthermore, the derivatization of this compound can lead to monomers that can be copolymerized with other matrix materials to create composites with tailored properties. For example, incorporating this rigid bicyclic structure into a polymer backbone could potentially increase the glass transition temperature and thermal stability of the resulting composite. osti.goviastate.edu There is also potential for the development of self-healing composites, where microcapsules containing a reactive orthoester derivative could rupture upon damage, releasing the healing agent to repair the matrix.
The phosphine (B1218219) analog of this compound has been investigated as a component in stabilizer compositions for halogen-containing polymers, suggesting that the oxygen-based structure could be modified to act as a thermal stabilizer or flame retardant in various polymer composites. google.comgoogleapis.com
Integration of Advanced Computational Approaches with Experimental Studies for Predictive Chemistry
The synergy between computational modeling and experimental work is poised to accelerate the discovery and optimization of applications for this compound. Advanced computational approaches will play a crucial role in predicting the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms involving the orthoester functionality, including hydrolysis and polymerization pathways. nih.govresearchgate.net These studies can provide valuable insights into transition states and reaction kinetics, aiding in the design of more efficient synthetic routes and catalysts.
Molecular Dynamics (MD) simulations will be instrumental in understanding the behavior of polymers and materials containing the this compound unit. nih.gov MD simulations can predict the conformational dynamics of polymer chains, their interactions with solvents or other molecules, and the macroscopic properties of the resulting materials, such as their mechanical strength and permeability.
Furthermore, the rise of artificial intelligence (AI) and machine learning in chemistry offers new possibilities for predictive modeling. By training algorithms on existing experimental data, it may become possible to predict the properties of novel this compound derivatives or the outcomes of reactions under various conditions. This predictive capability will significantly streamline the research and development process, allowing for a more rational design of molecules and materials with desired functionalities.
| Computational Method | Application in this compound Research |
| Quantum Mechanics (e.g., DFT) | Elucidation of reaction mechanisms, calculation of electronic properties, and prediction of spectroscopic data. |
| Molecular Dynamics (MD) | Simulation of polymer chain dynamics, prediction of material properties (e.g., mechanical, thermal), and study of interactions with other molecules. |
| Machine Learning / AI | Prediction of reaction outcomes, quantitative structure-property relationship (QSPR) modeling, and high-throughput screening of virtual compound libraries. |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | Modeling of enzymatic reactions or reactions in complex environments where a high level of theory is needed for the reactive center. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
